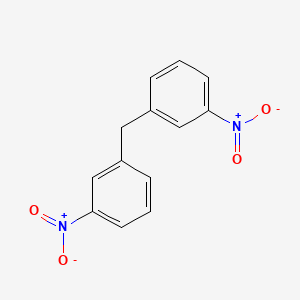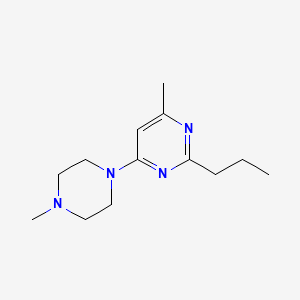
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate, also known as APH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a hydrazide derivative that has shown promising results in various scientific research applications, including anti-inflammatory, anti-tumor, and anti-bacterial activities.
Mecanismo De Acción
The mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Furthermore, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to inhibit the activity of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3), which are involved in various signaling pathways.
Biochemical and Physiological Effects
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. However, the exact biochemical and physiological effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to have low toxicity and high selectivity towards cancer cells. However, there are also limitations to using 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. One area of research is to further elucidate the mechanism of action of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate on various enzymes and signaling pathways. Another area of research is to investigate the potential of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate as a therapeutic agent for various diseases, including cancer and inflammatory diseases. This could involve studying the effects of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate in animal models and clinical trials. Furthermore, future research could focus on developing more efficient synthesis methods for 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate and improving its solubility in water.
Métodos De Síntesis
The synthesis of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate involves the reaction of benzylphenylhydrazine with 2-oxo-N-phenylacetamide in the presence of sodium acetate and acetic anhydride. The resulting product is then treated with oxalic acid to form the oxalate salt of 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate. The synthesis method has been optimized to obtain a high yield of pure 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has been extensively studied for its anti-inflammatory, anti-tumor, and anti-bacterial activities. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in various inflammatory diseases. 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of tumors. In addition, 2-(1-azepanyl)-N'-benzyl-N'-phenylacetohydrazide oxalate has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N'-benzyl-N'-phenylacetohydrazide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O.C2H2O4/c25-21(18-23-15-9-1-2-10-16-23)22-24(20-13-7-4-8-14-20)17-19-11-5-3-6-12-19;3-1(4)2(5)6/h3-8,11-14H,1-2,9-10,15-18H2,(H,22,25);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLTOBTAABKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl-acetic acid N'-benzyl-N'-phenyl-hydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)


![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)
![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)


![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![4-(2,4-dichlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]butanamide](/img/structure/B4962305.png)
![3-{[4-(2-adamantyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B4962310.png)
![2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B4962317.png)